5-Ethyl-2-aminophenylacetic acid

Description

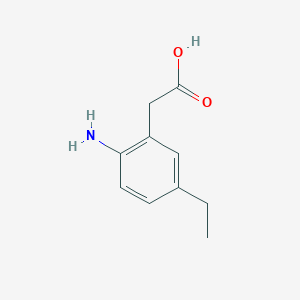

5-Ethyl-2-aminophenylacetic acid is a substituted phenylacetic acid derivative featuring an amino group at the 2-position and an ethyl group at the 5-position of the benzene ring. Its carboxylic acid group and aromatic substitution pattern contribute to its reactivity and solubility profile, distinguishing it from ester-based analogs .

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-(2-amino-5-ethylphenyl)acetic acid |

InChI |

InChI=1S/C10H13NO2/c1-2-7-3-4-9(11)8(5-7)6-10(12)13/h3-5H,2,6,11H2,1H3,(H,12,13) |

InChI Key |

LFYXSUUWPZXCBR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Ethyl-2-aminophenylacetic acid with four related compounds, focusing on structural features, physicochemical properties, and applications.

Functional Group and Substituent Analysis

- Carboxylic Acid vs. Ester: The acid group in this compound enhances hydrogen-bonding capacity and acidity (pKa ~3–4) compared to esters, which are more lipophilic and hydrolytically stable .

- Substituent Effects : The 5-ethyl group in the target compound increases steric bulk and lipophilicity relative to smaller substituents like fluorine (in ) or hydroxyl groups.

Physicochemical Properties

- Solubility: The carboxylic acid group in this compound improves aqueous solubility compared to ester derivatives, which are typically more soluble in organic solvents .

- Thermal Stability : The ester analogs (e.g., ) exhibit lower melting points, suggesting reduced crystalline stability compared to acid derivatives.

Research Findings and Limitations

- Gaps in Data : Direct comparative studies on pharmacokinetics or toxicity are absent. The ethyl substituent’s impact on metabolism relative to fluorine (in ) remains unexplored.

Preparation Methods

Iron-Powder-Mediated Reduction

Adapted from the synthesis of 4-aminophenylacetic acid, this method employs iron powder in acidic conditions:

-

Reaction Setup : A mixture of 2-nitro-5-ethylphenylacetic acid (24.0 g), water (405 mL), and concentrated HCl (48 mL) is stirred and cooled to 0°C.

-

Reduction : Iron powder is added incrementally, and the mixture is refluxed at 90–95°C for 2 hours.

-

Workup : After cooling to 40–50°C, the pH is adjusted to 9 with sodium carbonate, and the product is precipitated by neutralizing with acetic acid (pH = 4).

Mechanistic Insight : The nitro group (-NO₂) is reduced to an amine (-NH₂) via sequential electron transfer, with iron acting as the reducing agent in an acidic medium.

Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner alternative to iron powder, minimizing byproduct formation:

-

Conditions : 2-nitro-5-ethylphenylacetic acid is dissolved in ethanol or methanol under H₂ gas (1–3 atm) in the presence of a palladium-on-carbon (Pd/C) or Raney nickel catalyst.

-

Reaction Time : 4–6 hours at 25–50°C.

Advantages : Higher selectivity and reduced metal residues compared to iron powder.

Synthesis of 2-Nitro-5-ethylphenylacetic Acid

The nitro precursor is synthesized through directed nitration or functional group interconversion.

Nitration of 5-Ethylphenylacetic Acid

-

Nitrating Agent : A mixture of concentrated HNO₃ and H₂SO₄ (1:3 ratio) at 0–5°C.

-

Reaction : 5-Ethylphenylacetic acid is added gradually to the nitrating agent, stirred for 2–4 hours, and quenched with ice water.

-

Purification : The crude product is isolated via extraction (ethyl acetate/water) and purified by flash chromatography (20% ethyl acetate in petroleum ether).

Regioselectivity : The electron-withdrawing acetic acid group (-CH₂COOH) directs nitration to the ortho position relative to the ethyl substituent.

Friedel-Crafts Acylation and Functionalization

Inspired by indole derivatization methods, this route introduces the acetic acid moiety post-nitration:

-

Substrate : 5-Ethyl-2-nitrobenzaldehyde.

-

Acylation : Treated with methyl 2-chloro-2-oxoacetate in dichloromethane (DCM) with AlCl₃ as a catalyst.

-

Hydrolysis : The resulting methyl ester is hydrolyzed with NaOH (2 M) to yield the carboxylic acid.

Microwave-Assisted Synthesis

Modern techniques like microwave irradiation enhance reaction efficiency:

-

Conditions : A mixture of 5-ethyl-2-nitrophenylacetonitrile, water, and HCl is microwaved at 117°C for 2 hours.

-

Hydrolysis : The nitrile group (-CN) is converted to -COOH under acidic conditions.

-

Reduction : The nitro group is reduced using H₂/Pd-C in situ.

Comparative Analysis of Methods

| Method | Reducing Agent/Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Iron Powder | Fe, HCl | 90–95 | 2 | 95 |

| Catalytic Hydrogenation | H₂, Pd/C | 25–50 | 4–6 | 85–90 |

| Microwave | H₂, Pd-C | 117 | 2 | 80 |

Purification and Characterization

-

Flash Chromatography : Gradient elution (1–6% methanol in DCM) removes unreacted starting materials and byproducts.

-

Crystallization : Recrystallization from hot water (60–70 mL/g) yields high-purity product.

-

Spectroscopic Data :

Applications and Derivatives

This compound serves as a precursor for:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-ethyl-2-aminophenylacetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution to introduce the ethyl group at the 5-position of 2-aminophenylacetic acid. Key steps include:

- Ethylation : Use of ethyl halides or ethylating agents under basic conditions (e.g., K₂CO₃ in DMF) .

- Amino group protection : Boc or Fmoc protection to prevent side reactions during alkylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product. Yield optimization requires careful control of temperature (60–80°C) and stoichiometric ratios (1:1.2 substrate:ethylating agent) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H NMR confirms ethyl group integration (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and aromatic proton splitting patterns .

- FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3350 cm⁻¹ (N-H stretch) validate functional groups .

- HPLC-MS : Determines purity (>98%) and molecular ion mass (e.g., m/z 194.1 [M+H]⁺) .

Q. How is this compound utilized as a precursor in medicinal chemistry?

- Methodological Answer : The compound serves as a scaffold for:

- Antimicrobial agents : Coupling with sulfonamide groups via amide bond formation .

- Anti-inflammatory derivatives : Introduction of methoxy or fluoro substituents at the 4-position via electrophilic substitution .

- Structure-activity relationship (SAR) studies : Systematic modification of the ethyl group to assess steric effects on bioactivity .

Advanced Research Questions

Q. How can regioselective ethylation at the 5-position of 2-aminophenylacetic acid be achieved, and what are common competing reactions?

- Methodological Answer :

- Directing groups : Use of ortho-directing amino groups to favor ethylation at the 5-position. Competing para-substitution is minimized by steric hindrance from bulky protecting groups (e.g., tert-butyl) .

- Catalytic systems : Lewis acids like AlCl₃ enhance regioselectivity but may promote over-alkylation. Monitoring via TLC every 30 minutes is advised .

- Competing reactions : Over-ethylation (yielding diethyl byproducts) or oxidation of the amino group (mitigated by inert atmosphere) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Batch variability analysis : Compare purity (HPLC) and stereochemical consistency (chiral column) across studies .

- In silico modeling : Molecular docking to identify binding affinity discrepancies caused by minor structural variations (e.g., ethyl vs. methyl groups) .

- Dose-response reevaluation : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects .

Q. What advanced analytical methods validate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks, followed by LC-MS to detect hydrolysis or oxidation products .

- Crystallography : Single-crystal X-ray diffraction identifies polymorphic changes affecting shelf life .

- Thermogravimetric analysis (TGA) : Measures decomposition onset temperatures (>150°C indicates thermal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.